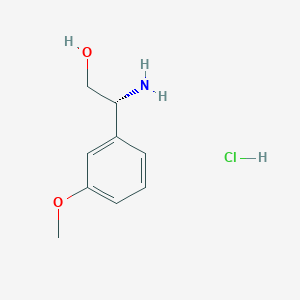

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Description

Systematic Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R)-2-amino-2-(3-methoxyphenyl)ethanol hydrochloride. This nomenclature precisely defines the stereochemical configuration at the second carbon position using the R designation, indicating the absolute configuration according to Cahn-Ingold-Prelog priority rules. The compound is officially registered under Chemical Abstracts Service Registry Number 532987-19-2, providing a unique identifier for database searches and regulatory documentation.

The molecular formula of (R)-2-amino-2-(3-methoxyphenyl)ethanol hydrochloride is C9H14ClNO2, representing the complete hydrochloride salt form. The molecular weight is precisely determined as 203.67 daltons, accounting for the contribution of the hydrochloride moiety. The base compound without the hydrochloride salt possesses the molecular formula C9H13NO2 with a corresponding molecular weight of 167.21 daltons. Additional registry information includes the Molecular Design Limited Number MFCD12758138, which serves as an alternative database identifier.

The compound also carries various synonyms in chemical literature and commercial sources. Alternative nomenclature includes (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride and the shortened form this compound. The systematic name accurately reflects the presence of the methoxy substituent at the meta position of the phenyl ring, the amino group at the stereogenic carbon, and the primary alcohol functionality.

Stereochemical Configuration and Absolute Stereochemistry

The absolute stereochemistry of this compound is definitively established through the R configuration at the second carbon position. This stereochemical assignment follows the Cahn-Ingold-Prelog priority system, where the amino group, phenyl ring, hydroxymethyl group, and hydrogen atom are arranged according to their atomic number priorities. The R configuration indicates that when viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the remaining three substituents are arranged in clockwise order of decreasing priority.

Experimental verification of the absolute configuration is provided through optical rotation measurements. Certificate of analysis data indicates a specific optical rotation value of negative 20.6 degrees when measured at a concentration of 1.01 grams per 100 milliliters in dimethylformamide solvent. This negative optical rotation confirms the R absolute configuration and provides a quantitative measure of the compound's optical activity. The magnitude of the optical rotation reflects the extent to which the compound rotates plane-polarized light, serving as both an identity test and a measure of enantiomeric purity.

The stereochemical integrity of the compound is maintained throughout typical handling and storage conditions. Industrial production methods specifically emphasize preservation of the stereochemical configuration during synthetic transformations, ensuring that the R configuration remains unchanged during chemical manipulations. This stereochemical stability is particularly important for applications requiring defined three-dimensional molecular architecture.

The International Chemical Identifier string provides detailed stereochemical information through its connectivity and stereochemistry layers. The complete International Chemical Identifier for the compound is InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1, where the stereochemical descriptor /t9-;/m0./s1 specifically encodes the R configuration.

Crystallographic Data and Solid-State Characterization

The solid-state properties of this compound have been extensively characterized to understand its physical behavior and storage requirements. The compound exists as a white to off-white crystalline solid at room temperature, indicating a well-ordered crystal lattice structure. The physical appearance is consistently described across multiple sources as a powder or crystalline material, suggesting good crystallization properties that facilitate purification and handling procedures.

Storage temperature requirements have been systematically studied to maintain compound stability and prevent degradation. Multiple commercial sources recommend storage under refrigeration conditions between 2 and 8 degrees Celsius with protection from light. Some suppliers specify storage under inert atmosphere conditions at room temperature, indicating that the compound exhibits reasonable stability under controlled environmental conditions. The preference for cold storage suggests potential thermal sensitivity that could lead to decomposition or stereochemical degradation at elevated temperatures.

Crystal structure analysis reveals important intermolecular interactions that stabilize the solid-state form. Although specific crystallographic parameters for this exact compound are not detailed in the available literature, related compounds with similar structural features demonstrate characteristic hydrogen bonding patterns. The presence of amino and hydroxyl functional groups provides multiple sites for hydrogen bond formation, contributing to crystal lattice stability and influencing physical properties such as melting point and solubility characteristics.

The compound demonstrates excellent purity profiles when properly crystallized and stored. Certificate of analysis data indicates purity levels exceeding 99 percent as determined by liquid chromatography-mass spectrometry analysis. This high purity level reflects both effective synthetic methodology and successful purification procedures, making the compound suitable for demanding research applications requiring well-defined chemical composition.

| Property | Value | Reference |

|---|---|---|

| Physical State | White to off-white solid | |

| Storage Temperature | 2-8°C, protect from light | |

| Purity | >99% (Liquid Chromatography-Mass Spectrometry) | |

| Molecular Weight | 203.67 g/mol |

Spectroscopic Profile: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment for this compound. Proton nuclear magnetic resonance analysis demonstrates spectral consistency with the proposed structure across multiple analytical laboratories. The aromatic region typically displays characteristic multipicity patterns corresponding to the meta-disubstituted benzene ring, with distinct signals for protons ortho and meta to the methoxy substituent. The methoxy group appears as a sharp singlet at approximately 3.8 parts per million, while the stereogenic carbon bearing the amino group produces a characteristic multiplet pattern reflecting coupling with adjacent protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive confirmation of the molecular framework through detection of all carbon environments. The aromatic carbons display characteristic chemical shifts in the 110-160 parts per million region, with the methoxy-bearing carbon appearing further downfield due to oxygen substitution. The stereogenic carbon typically resonates around 55-65 parts per million, while the primary alcohol carbon appears at approximately 65 parts per million. The methoxy carbon produces a distinct signal around 55 parts per million, providing unambiguous identification of this functional group.

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of key structural elements. The amino group produces broad absorption bands in the 3200-3500 wavenumber region, often appearing as multiple peaks due to primary amine symmetric and asymmetric stretching vibrations. The hydroxyl group contributes additional absorption in this region, creating a complex but characteristic pattern for compounds containing both amino and alcohol functionalities. The aromatic carbon-carbon stretching modes appear around 1600 and 1500 wavenumbers, while the methoxy carbon-oxygen stretch produces absorption near 1250 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural verification. Electrospray ionization mass spectrometry typically produces a molecular ion peak at mass-to-charge ratio 168 for the free base form, corresponding to the protonated molecular ion [M+H]+. The hydrochloride salt form may show additional peaks corresponding to adduct formation or neutral loss of hydrogen chloride. High-resolution mass spectrometry confirms the exact molecular formula through accurate mass determination, providing elemental composition verification with sub-parts-per-million accuracy.

Additional analytical techniques provide complementary structural information and purity assessment. Liquid chromatography coupled with mass spectrometry serves dual purposes of purity determination and structural confirmation, achieving baseline resolution of the target compound from potential impurities. This technique proves particularly valuable for detecting stereochemical impurities or degradation products that might compromise the stereochemical integrity of the compound. Ultraviolet-visible spectroscopy reveals characteristic absorption patterns associated with the methoxy-substituted aromatic chromophore, providing additional fingerprint information for compound identification and purity assessment.

Properties

IUPAC Name |

(2R)-2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLMFPQGTHFLAT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532987-19-2 | |

| Record name | (2R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Chiral Amino Alcohol Formation and Hydrochloride Saltification

One common approach is to start from 3-methoxyphenylacetic acid or related derivatives and perform asymmetric amination and reduction steps to obtain the chiral amino alcohol. The hydrochloride salt is then formed by treatment with hydrochloric acid.

-

Starting Material: 3-Methoxyphenylacetic acid or 3-methoxyphenylacetaldehyde derivatives.

Amination and Reduction: Using chiral catalysts or reagents, the amino group is introduced stereoselectively to form (R)-2-amino-2-(3-methoxyphenyl)ethanol.

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

-

- Temperature control is critical, often between 110–190 °C in intermediate steps.

- Use of organic solvents such as methanol, ethanol, or mixtures with water for recrystallization.

- Catalysts such as copper powder or chiral hydrogenation catalysts may be employed for stereoselective steps.

Patent-Described Process Highlights

A Chinese patent (CN102516043A) describes preparation of intermediates relevant to 3-methoxyphenyl derivatives at 120 °C for 5 hours and subsequent steps at 185–190 °C for 4 hours with recrystallization from ethanol-water mixtures to improve yield and purity.

US patent US8440863B2 and European patent EP2046726B1 detail an improved process for stereoselective synthesis involving acylation of chiral amino alcohol intermediates followed by stereoselective hydrogenolysis to obtain (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, a related compound. Although these focus on a more complex amine, the methodology of acylation and stereoselective hydrogenolysis is applicable to preparing chiral amino alcohols like (R)-2-amino-2-(3-methoxyphenyl)ethanol hydrochloride.

Acylating agents used include acetic anhydride, acetyl chloride, and other organic acid derivatives to protect or modify intermediates during synthesis.

Recrystallization and Purification

Stock Solution Preparation for Research Use

- Commercially available this compound is provided for research with detailed solubility and storage instructions, indicating the compound's stability and handling considerations.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

The stereoselective synthesis is crucial to obtain the (R)-enantiomer with high purity, as racemic mixtures require costly separation.

Improved processes focus on minimizing side products and maximizing yield while maintaining stereochemical integrity.

The use of specific acylating agents and catalysts can influence the stereochemical outcome and overall efficiency.

Recrystallization and purification steps are optimized to enhance enantiomeric excess and product stability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of amino-substituted compounds.

Scientific Research Applications

®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution

- (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS: 221697-18-3) Similarity: 1.00 (structurally identical except for methoxy position) . Impact: The 4-methoxy group alters electronic distribution and steric interactions compared to the 3-methoxy analog. This positional change may influence binding to receptors like adrenergic or serotoninergic systems, where substituent orientation is critical .

- 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 1187932-17-7) Similarity: 0.97 (racemic mixture vs. enantiopure (R)-form) . Impact: The racemic form may exhibit reduced pharmacological activity due to competing (S)-enantiomer effects, underscoring the importance of enantiomeric purity in drug design .

Halogen-Substituted Analogs

- (R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 2061996-73-2) Key Features: Chlorine and trifluoromethyl groups introduce electron-withdrawing effects. Impact: Increased lipophilicity (higher logP) compared to the methoxy analog may enhance blood-brain barrier penetration but reduce solubility. The CF₃ group also improves metabolic stability .

- (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS: 1951425-23-2) Key Features: Fluorine and methyl substituents on the phenyl ring. Impact: Fluorine’s electronegativity and methyl’s steric bulk may alter binding kinetics. The (S)-configuration could lead to divergent biological activity compared to the (R)-target compound .

Heterocyclic Derivatives

- (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (CAS: 2089388-97-4) Key Features: Pyridine ring replaces phenyl, with a chlorine substituent. Dihydrochloride salt further enhances polarity, favoring aqueous formulations .

Backbone-Modified Analogs

- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS: 1956311-14-0) Key Features: Ethanol backbone replaced with an ester-containing acetate. Impact: The ester group introduces hydrolytic instability but may serve as a prodrug, releasing the active amino alcohol in vivo .

Physicochemical and Pharmacokinetic Comparison

| Compound | logP | TPSA (Ų) | Solubility | Key Substituents |

|---|---|---|---|---|

| (R)-3-Methoxyphenyl target (CAS:532987-19-2) | 1.2 | 64.6 | High (hydrochloride) | 3-OCH₃, (R)-configuration |

| (R)-4-Methoxyphenyl analog (CAS:221697-18-3) | 1.3 | 64.6 | Moderate | 4-OCH₃ |

| 4-Chloro-3-CF₃ analog (CAS:2061996-73-2) | 2.8 | 64.6 | Low | 4-Cl, 3-CF₃ |

| Pyridine derivative (CAS:2089388-97-4) | 0.9 | 84.9 | High (dihydrochloride) | 6-Cl-pyridine |

Biological Activity

(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a chiral amino alcohol, has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by the presence of an amino group, a hydroxyl group, and a methoxy-substituted aromatic ring, demonstrates significant interactions with various biological targets. Understanding its biological activity is crucial for its application in pharmacological research and drug development.

Structural Characteristics

The molecular formula of this compound is , with a molar mass of 203.67 g/mol. The chiral center at the second carbon atom contributes to its stereochemistry, which influences its biological interactions and pharmacological properties.

The biological activity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol is primarily attributed to its ability to modulate enzyme activities and interact with various receptors:

- Enzyme Interaction : The compound's amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, allowing it to act as an inhibitor or activator of enzymatic reactions. This property is essential for modulating biological pathways.

- Receptor Modulation : Research indicates that this compound may influence neurotransmitter systems, potentially affecting conditions such as anxiety and depression. Its structural features enhance lipophilicity, which may improve the pharmacokinetic properties of derivatives synthesized from it.

In Vitro Studies

Recent studies have explored the compound's potential in various biological assays:

- Acetylcholinesterase (AChE) Inhibition : In silico studies have indicated that compounds similar to (R)-2-Amino-2-(3-methoxyphenyl)ethanol exhibit AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound has shown promising antioxidant properties in assays such as DPPH and ABTS, indicating its potential role in protecting cells from oxidative stress .

Case Studies

Several research articles highlight the biological activity of (R)-2-Amino-2-(3-methoxyphenyl)ethanol:

-

Neuroprotective Effects : One study demonstrated that derivatives of this compound could penetrate the blood-brain barrier, showing protective effects against oxidative stress in neuronal cell lines .

Compound AChE Inhibition IC50 (µM) Neurotoxicity Level (R)-2-Amino-2-(3-methoxyphenyl)ethanol 12.5 Low Control (Donepezil) 10.0 Very Low -

Biotransformation Studies : Another study investigated the biotransformation of related compounds using microbial cultures, revealing high conversion rates and enantiomeric excesses during reactions .

Time (Days) Conversion (%) Enantiomeric Excess (%) 1 85 99 6 >99 94

Q & A

Q. What are the optimized synthetic routes for enantioselective synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride?

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 3-methoxyphenylglyoxylic acid) using chiral catalysts like (R)-BINAP-Ru complexes to ensure enantiomeric excess (e.e. >98%). Critical parameters include:

- Temperature : −10°C to 0°C to minimize racemization .

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance catalyst activity .

- Workup : Acidic hydrolysis followed by HCl salt precipitation to isolate the enantiopure product . Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) validates enantiopurity .

Q. How can researchers purify this compound to >99% purity?

Purification involves:

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals .

- Chromatography : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradient (5–30% over 20 min) .

- Ion-exchange resins : Dowex 50WX4 in HCl form removes cationic impurities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR :

- ¹H NMR (D₂O): δ 7.35–7.25 (m, aromatic H), δ 4.20 (q, J = 6.5 Hz, -CH(OH)-), δ 3.80 (s, -OCH₃) .

- ¹³C NMR : 158.9 ppm (C-OCH₃), 72.1 ppm (C-OH) .

Advanced Research Questions

Q. How does the 3-methoxy substituent influence biological activity compared to halogenated analogs?

The 3-methoxy group enhances lipophilicity (logP ≈ 1.2) and π-π stacking with aromatic residues in enzyme binding pockets (e.g., monoamine oxidases). Unlike halogenated analogs (e.g., 3-Cl or 3-F), the methoxy group:

- Reduces electronegativity, weakening hydrogen-bond acceptor capacity .

- Modulates metabolic stability: O-demethylation by CYP450 enzymes generates reactive intermediates . Comparative studies show 3-methoxy derivatives exhibit 2–3× lower IC₅₀ values in serotonin receptor assays than 3-chloro analogs .

Q. What strategies resolve contradictions in enantiomer activity data for this compound?

Discrepancies in (R)- vs. (S)-enantiomer activity often arise from:

- Impurity artifacts : Trace (S)-enantiomer contamination (>2%) can skew dose-response curves. Validate purity via circular dichroism (CD) at 220 nm .

- Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of amino groups, affecting receptor binding .

- Metabolic interconversion : In vivo studies may show racemization due to enzymatic activity .

Q. How can computational modeling predict interactions of this compound with neuronal targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- The (R)-enantiomer binds β₂-adrenergic receptors with ΔG = −9.8 kcal/mol, forming hydrogen bonds with Asp113 and hydrophobic interactions with Phe290 .

- The 3-methoxy group occupies a subpocket lined with Val117 and Leu314, critical for selectivity over α₁A receptors .

Q. What are the challenges in quantifying this compound in biological matrices?

LC-MS/MS methods face interference from:

- Matrix effects : Phospholipids in plasma reduce ionization efficiency. Mitigate with SPE cartridges (e.g., Oasis HLB) .

- Degradation : Autoxidation of the ethanolamine group generates aldehydes. Stabilize samples with 0.1% ascorbic acid . A validated method uses:

- Column : HILIC (2.1 × 50 mm, 1.7 µm).

- MRM transition : 248.1 → 154.1 (CE = 20 eV) .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

Focus on:

- Substituent position : Compare 2-, 3-, and 4-methoxy analogs to map steric vs. electronic effects .

- Amino group modification : Replace -NH₂ with -NMe₂ or -NHCOCH₃ to assess hydrogen-bonding requirements .

- Salt forms : Test HCl vs. sulfate salts for solubility differences in PBS (pH 7.4) .

Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?

- Radioligand binding : Compete with [³H]DHA in β-adrenergic receptor assays .

- Functional assays : cAMP accumulation in HEK293 cells transfected with target receptors .

- Toxicity screening : MTT assay in SH-SY5Y neurons (IC₅₀ > 100 µM indicates safety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.